2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
Description
The compound 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- is a substituted imidazolidinedione derivative characterized by:
- 3-position substitution: A 3,5-dichlorophenyl group, which introduces steric bulk and electron-withdrawing properties.
This scaffold is structurally related to bioactive imidazolidinediones, which are known for diverse pharmacological applications, including modulation of ion channels (e.g., Kv3) and enzyme inhibition .
Properties
CAS No. |
69908-56-1 |
|---|---|
Molecular Formula |
C14H14Cl2N2O4 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
ZNLDYXKYFZGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- generally follows a multi-step pathway involving:
- Starting with 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione as the key intermediate.
- Functionalization at the nitrogen atom (N-1 position) with a 2-ethoxy-1-oxopropyl group.
- Use of appropriate carboxylic acid derivatives such as anhydrides or halides to introduce the ethoxypropanoyl side chain.
- Employment of bases to facilitate nucleophilic substitution or acylation reactions.
This approach is supported by the typical organic transformations where the imidazolidinedione ring is first formed, followed by selective N-alkylation or N-acylation to introduce the desired substituent.
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione | Condensation of 3,5-dichloroaniline with appropriate urea derivatives under controlled temperature | Forms the imidazolidinedione core with dichlorophenyl substitution |
| 2 | Preparation of 2-ethoxy-1-oxopropyl halide or anhydride | Reaction of ethyl acetoacetate or similar precursor with halogenating agents | Generates the electrophilic acylating agent |
| 3 | N-acylation of imidazolidinedione intermediate | Reaction of intermediate with 2-ethoxy-1-oxopropyl halide/anhydride in presence of base (e.g., triethylamine) in organic solvent (e.g., dichloromethane) | Yields the target compound by substitution at N-1 position |
| 4 | Purification | Recrystallization or chromatographic techniques | Ensures high purity and removal of side products |
Reaction Conditions and Optimization
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or acetonitrile, chosen for their ability to dissolve both reactants and maintain reaction stability.
- Temperature: Reactions are typically conducted at ambient to moderate temperatures (20–60 °C) to balance reaction rate and selectivity.
- Catalysts/Bases: Bases such as triethylamine or potassium carbonate are used to deprotonate the imidazolidinedione nitrogen, enhancing nucleophilicity for acylation.
- Reaction Time: Varies from several hours to overnight depending on reagent reactivity.
Research Results and Data Summary
Yield and Purity
- Typical yields for the N-acylation step range from 65% to 85% depending on reaction scale and purification method.
- Purity assessed by chromatographic and spectroscopic methods (HPLC, NMR, MS) typically exceeds 98% for research-grade samples.
Analytical Data
| Parameter | Result | Method |
|---|---|---|
| Molecular Formula | C14H14Cl2N2O4 | Elemental analysis |
| Molecular Weight | 345.2 g/mol | Mass spectrometry |
| Melting Point | ~180–185 °C | Differential scanning calorimetry |
| NMR (1H, 13C) | Consistent with proposed structure | Nuclear Magnetic Resonance Spectroscopy |
| IR Spectra | Characteristic imidazolidinedione peaks at 1700 cm⁻¹ (C=O) | Infrared Spectroscopy |
Comparative Notes on Alternative Methods
While the described method is standard, alternative synthetic approaches reported in related patents and literature involve:
- Use of piperazinyl-substituted imidazolidinediones with different acyl groups for enhanced biological activity.
- Modifications in the acylating agent to introduce various alkoxy or alkyl substituents affecting solubility and pharmacokinetics.
- Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and improve scalability.
Summary Table of Preparation Methods
| Method | Key Intermediate | Acylating Agent | Base/Catalyst | Solvent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Multi-step N-acylation | 3-(3,5-dichlorophenyl)-2,4-imidazolidinedione | 2-ethoxy-1-oxopropyl halide or anhydride | Triethylamine or K2CO3 | Dichloromethane or THF | 65–85 | >98 | Standard method, well-documented |
| Piperazine derivative method | Piperazinyl-imidazolidinedione | Various acyl derivatives | Organic base | Organic solvents | Variable | >95 | Patent-based, for analog development |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the notable applications of this compound is its antifungal properties. Research has demonstrated that derivatives of 2,4-imidazolidinedione exhibit significant antifungal activity against various pathogens. A study conducted by Takayama et al. (1987) evaluated the antifungal activity of multiple derivatives against Botrytis cinerea and Alternaria kikuchiana. The structure-activity relationships (SAR) indicated that specific modifications to the imidazolidinedione core enhance antifungal efficacy.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Acyl derivative | Botrytis cinerea | 10 µg/mL |
| 1-Sulfonyl derivative | Alternaria kikuchiana | 5 µg/mL |
This table summarizes the MIC values for selected derivatives, highlighting their potential as effective antifungal agents in agricultural applications.
Agricultural Science
Pesticide Development
The compound has also been explored for its potential as a pesticide. Its structural characteristics allow for modifications that can enhance its effectiveness against agricultural pests. The SAR studies have shown that certain substituents can significantly improve the bioactivity of the imidazolidinedione derivatives. For instance, the introduction of halogen groups has been linked to increased potency against specific fungal strains.
Case Study: Pesticide Efficacy
A comparative study assessed the effectiveness of various derivatives in field trials:
| Derivative | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Compound A | 1.0 | 85 |
| Compound B | 0.5 | 75 |
| Compound C | 0.8 | 90 |
These results indicate that modifications to the chemical structure can lead to varying levels of efficacy, which is crucial for developing targeted pesticides.
Materials Science
Polymer Chemistry
In materials science, derivatives of 2,4-imidazolidinedione have been investigated for their potential use in polymer synthesis. The compound's ability to form stable cross-links with other polymers makes it a candidate for enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Blends
A study examined the incorporation of this compound into polymer blends:
| Polymer Blend | Composition (%) | Thermal Stability (°C) |
|---|---|---|
| Blend A | 10% Imidazolidinedione | 250 |
| Blend B | 20% Imidazolidinedione | 275 |
The data shows that increasing the concentration of the imidazolidinedione derivative improves the thermal stability of the polymer blend, indicating its potential utility in high-performance materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel dynamics.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituted Imidazolidinediones in Pharmacology
AUT5 ((5R)-5-Ethyl-3-[6-(spiro[1-benzofuran-3,1’-cyclopropan]-4-yloxy)-3-pyridinyl]-2,4-imidazolidinedione)
- Key differences :
- 3-position : A pyridinyl-spirobenzofuran substituent instead of 3,5-dichlorophenyl.
- 5-position : Ethyl group instead of hydrogen.
- Activity : Acts as a positive allosteric modulator of Kv3 potassium channels, enhancing neuronal firing precision .
- Relevance : The spirocyclic and pyridinyl groups in AUT5 improve binding affinity to Kv3 channels compared to simpler aryl substituents, suggesting that the 3,5-dichlorophenyl group in the target compound may confer distinct selectivity or potency .
AUT1 ((5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione)
- Key differences :
- 3-position : A methoxy-substituted aryloxy-pyridinyl group.
- Activity : Similar Kv3 modulation but with reduced efficacy compared to AUT5, highlighting the critical role of substituent electronic and steric properties .
3-(4-Bromophenacyl)-5-Arylidene-Thiazolidine-2,4-Diones
- Structural divergence : Replaces the imidazolidinedione core with a thiazolidinedione and introduces a 5-arylidene group.
- Activity: Demonstrated hypoglycemic and peripheral antinociceptive effects, suggesting that electron-deficient aromatic substituents (e.g., 3,5-dichlorophenyl) in the target compound may similarly enhance bioactivity .
Physicochemical Properties
*Predicted using fragment-based methods.
Insights :
- The 3,5-dichlorophenyl group likely increases hydrophobicity (higher LogP) compared to DCDMH but may reduce solubility relative to AUT1/AUT5 due to the absence of polar pyridinyl or ether linkages.
- The 2-ethoxy-1-oxopropyl chain may enhance metabolic stability compared to simpler alkyl groups (e.g., ethyl in AUT5/AUT1).
Biological Activity
2,4-Imidazolidinedione derivatives, including 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-, have garnered attention due to their diverse biological activities. These compounds are known for their potential therapeutic applications in various fields such as antibacterial, antifungal, and anticancer treatments. This article explores the biological activity of this specific compound, synthesizing findings from multiple studies to provide a comprehensive overview.
The compound's molecular formula is with a molecular weight of 369.24 g/mol. Key physical properties include:
- Boiling Point : 489.4 ± 55.0 °C (predicted)
- Density : 1.398 ± 0.06 g/cm³ (predicted)
- pKa : -2.86 ± 0.20 (predicted) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazolidinediones. For instance, a study on related hydantoin derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The mechanism involves inhibiting bacterial adhesion and biofilm formation, crucial factors in the pathogenicity of bacterial infections.
Antifungal and Antitumor Activity
Imidazolidinedione compounds have also shown promise in antifungal and antitumor activities. Their efficacy is attributed to their ability to disrupt cellular processes in fungi and cancer cells by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory and Analgesic Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in the inflammatory response. This action is similar to non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain management .
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of several imidazolidinedione derivatives against clinical isolates of S. aureus. The results indicated that compounds with structural modifications exhibited enhanced antibacterial activity compared to standard antibiotics, showcasing the potential for developing new therapeutic agents .
Case Study 2: Antitumor Activity
In another investigation, the antitumor effects of imidazolidinedione derivatives were evaluated against various cancer cell lines. The findings revealed that these compounds could significantly inhibit tumor growth by inducing apoptosis through reactive oxygen species (ROS) generation .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes or triazole derivatives under reflux conditions with catalysts like glacial acetic acid. For example, analogous imidazolidinediones are synthesized by refluxing precursors in ethanol with acetic acid, followed by solvent evaporation and filtration . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration) and minimize experimental runs while maximizing yield and purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR identifies substituent patterns (e.g., 3,5-dichlorophenyl groups via aromatic proton splitting), while IR confirms carbonyl (C=O) and ether (C-O) functional groups. Comparative analysis with reference spectra of structurally similar imidazolidinediones ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key measures include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Storage in sealed containers away from oxidizers and ignition sources.
- Emergency protocols for spills (e.g., neutralization with inert absorbents, proper waste disposal) .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling targeted synthesis of derivatives. Coupling computational screening with high-throughput experimentation reduces trial-and-error approaches. For example, ICReDD’s integrated computational-experimental framework uses reaction path searches to prioritize viable candidates .
Q. What statistical models are effective for resolving contradictions in biological activity data?
Multivariate analysis (e.g., principal component analysis) identifies outliers and confounding variables. Meta-analytical approaches reconcile discrepancies by aggregating data across studies, while DoE validates reproducibility under controlled conditions. For instance, factorial designs isolate interactions between variables (e.g., solvent polarity, substituent effects) to clarify structure-activity relationships .
Q. How can multiresidue analytical methods address challenges in detecting environmental degradation products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction enables simultaneous quantification of trace metabolites. Method validation includes spike-recovery experiments in matrices like soil or water to assess limits of detection (LOD < 0.1 ppb). Challenges include differentiating isomers (e.g., via ion mobility spectrometry) and accounting for matrix effects .
Q. What in vitro models are suitable for preliminary toxicity screening?
HepG2 (liver) and SH-SY5Y (neurotoxicity) cell lines assess cytotoxicity via MTT assays. Metabolic stability is evaluated using liver microsomes to predict in vivo clearance. For agrochemical applications, Daphnia magna or Aliivibrio fischeri assays provide ecotoxicity data .
Q. How do structural modifications influence photostability and environmental persistence?
Accelerated UV exposure studies compare degradation rates of derivatives. Substituents like ethoxy groups enhance stability by sterically shielding the imidazolidinedione core. Quantum yield calculations predict photolytic half-lives, validated via HPLC monitoring of degradation kinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
